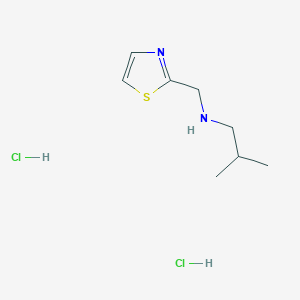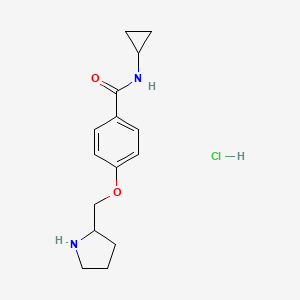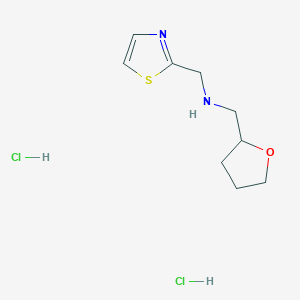
1-(Pyrazin-2-YL)cyclopropan-1-amin
Übersicht
Beschreibung
1-(Pyrazin-2-YL)cyclopropan-1-amine is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 . It is also known as Pyrazinamycin or PZA, a synthetic antibiotic that belongs to the pyrazine group of compounds.
Synthesis Analysis
The synthesis of 1-(Pyrazin-2-YL)cyclopropan-1-amine and its derivatives has been a subject of interest in various studies . For instance, a versatile strategy for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives has been reported, focusing especially on the recently developed radical multicomponent carboamination of [1.1.1]propellane .Molecular Structure Analysis
The molecular structure of 1-(Pyrazin-2-YL)cyclopropan-1-amine consists of a cyclopropane ring attached to a pyrazine ring via an amine group . The InChIKey of the compound is OBSRDFSSNGPUIY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a molecular weight of 135.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 51.8 Ų . The exact mass and monoisotopic mass of the compound are both 135.079647300 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird 1-(Pyrazin-2-YL)cyclopropan-1-amin für sein Potenzial als Baustein im Wirkstoffdesign untersucht. Seine Struktur kann in größere, komplexere Moleküle integriert werden, die mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren können, um ihre Aktivität für therapeutische Vorteile zu modulieren .
Biochemie
Biochemiker verwenden diese Verbindung in der Untersuchung von Enzym-Substrat-Wechselwirkungen. Der Pyrazin-Rest kann die natürlichen Substrate von Enzymen nachahmen, wodurch Forscher die Enzymkinetik und -hemmung untersuchen können, was entscheidend ist, um Stoffwechselwege zu verstehen und Inhibitoren zu entwickeln .
Medizinische Chemie
In der medizinischen Chemie dient this compound als Vorläufer bei der Synthese von Verbindungen mit potenziellen medizinischen Eigenschaften. Seine Einarbeitung in neue chemische Einheiten kann zur Entdeckung neuer Medikamente mit verbesserten Wirksamkeits- und Sicherheitsprofilen führen .
Organische Synthese
Diese Verbindung ist wertvoll in der organischen Synthese, wo sie verschiedene chemische Reaktionen eingehen kann, um eine Vielzahl von Derivaten zu erzeugen. Diese Derivate können dann auf eine Vielzahl von Eigenschaften getestet werden, von biologischer Aktivität bis hin zu Materialeigenschaften .
Chemieingenieurwesen
Chemieingenieure können die großtechnische Synthese und Anwendung von this compound in industriellen Prozessen untersuchen. Seine Rolle bei der Entwicklung effizienter Synthesewege und seine Auswirkungen auf die Prozessoptimierung sind wichtige Forschungsgebiete .
Materialwissenschaften
In den Materialwissenschaften könnten Derivate von this compound zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie leitfähigen Polymeren oder molekularen Sensoren verwendet werden, wodurch die Einsatzmöglichkeiten dieser Verbindung über herkömmliche chemische Anwendungen hinaus erweitert werden .
Umweltwissenschaften
Umweltwissenschaftler könnten das Umweltverhalten von this compound untersuchen, einschließlich seiner biologischen Abbaubarkeit und seines Potenzials zur Bioakkumulation. Das Verständnis seiner Umweltauswirkungen ist entscheidend, um die Risiken im Zusammenhang mit seiner Verwendung und Entsorgung zu beurteilen .
Analytische Chemie
Schließlich kann this compound in der analytischen Chemie als Standard oder Reagenz bei der Entwicklung analytischer Methoden verwendet werden. Seine Quantifizierung und Detektion in verschiedenen Matrices trägt dazu bei, die Qualität und Sicherheit von Arzneimitteln und anderen Produkten zu gewährleisten .
Zukünftige Richtungen
The future directions for the study of 1-(Pyrazin-2-YL)cyclopropan-1-amine could involve further exploration of its synthesis methods and potential applications. For instance, its potential as a synthetic antibiotic could be further investigated. Additionally, its role as a bioisostere in medicinal chemistry discovery research could be explored .
Eigenschaften
IUPAC Name |
1-pyrazin-2-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(1-2-7)6-5-9-3-4-10-6/h3-5H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEKESGKPAVRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396967.png)
![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride](/img/structure/B1396968.png)
![[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396970.png)

![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/structure/B1396974.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/structure/B1396976.png)
![[1-(2-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1396979.png)

![1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one](/img/structure/B1396982.png)



![tert-butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1396990.png)
